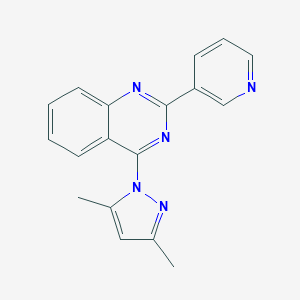

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-pyridinyl)quinazoline

Description

Properties

IUPAC Name |

4-(3,5-dimethylpyrazol-1-yl)-2-pyridin-3-ylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5/c1-12-10-13(2)23(22-12)18-15-7-3-4-8-16(15)20-17(21-18)14-6-5-9-19-11-14/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUOYXJVSYYGALM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-pyridinyl)quinazoline typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the pyrazolyl and pyridinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-pyridinyl)quinazoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-pyridinyl)quinazoline

The synthesis of this compound typically involves multi-step reactions that incorporate both pyrazole and quinazoline moieties. The methods often utilize nucleophilic substitutions and cyclization reactions to achieve the desired structure. For example, the synthesis may start with the preparation of a precursor containing a pyridine or quinazoline ring, followed by the introduction of the pyrazole group through appropriate reagents and conditions.

Biological Activities

The biological activities of This compound are extensive:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of quinazoline have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that certain quinazoline derivatives could inhibit protein kinases involved in cancer progression, suggesting that This compound may possess similar properties .

Antimicrobial Properties

Compounds containing pyrazole and quinazoline rings have been evaluated for their antimicrobial activities against bacteria and fungi. The presence of the pyrazole moiety enhances the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well documented. Studies have shown that these compounds can inhibit cyclooxygenase enzymes (COX), leading to reduced prostaglandin synthesis and subsequent inflammation . This suggests that This compound may also exhibit similar anti-inflammatory properties.

Case Study 1: Protein Kinase Inhibition

A recent study focused on the structure-activity relationship (SAR) of pyrido[3,4-g]quinazolines as protein kinase inhibitors revealed that modifications at specific positions significantly affected their inhibitory potency against kinases like CLK1 and DYRK1A. This highlights the importance of structural features in enhancing biological activity .

| Compound | IC50 (nM) | Target Kinase |

|---|---|---|

| Compound A | 50 | CLK1 |

| Compound B | 30 | DYRK1A |

| This compound | TBD | TBD |

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing various pyrazole derivatives against bacterial strains, it was found that certain modifications led to enhanced activity against resistant strains of Staphylococcus aureus. The tested compounds demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound C | 8 | S. aureus |

| Compound D | 16 | E. coli |

| This compound | TBD | TBD |

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-pyridinyl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Imidazo[4,5-g]quinazoline Derivatives

Imidazo[4,5-g]quinazolines, such as those synthesized from 6-fluoro-1H-benzo[d]imidazol-5-amines, feature a fused imidazole ring instead of a pyridinyl-pyrazole substitution .

Triazolyl- and Triazinyl-Substituted Quinazolines

Compounds like 6-(1,2,4-triazol-1-yl)-3-phenylquinazoline-2,4(1H,3H)-diones replace the pyrazole group with triazole or triazine substituents . These modifications increase hydrogen-bonding capacity, which may enhance solubility but reduce membrane permeability relative to the dimethylpyrazole group in the target compound .

Pyrazole-Containing Heterocycles with Different Cores

2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine

This compound substitutes the quinazoline core with a thiazolo[4,5-b]pyridine system .

6-(2,4-Dichlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile (Compound 19)

Synthesized via condensation of acetylacetone with a nicotinonitrile precursor, this compound shares the 3,5-dimethylpyrazole group but features a nicotinonitrile core with dichlorophenyl and fluorophenyl substituents . The electron-withdrawing chloro and fluoro groups may increase metabolic stability but reduce solubility compared to the target compound’s unhalogenated structure .

Bis-Pyrazole Ligands and Coordination Compounds

Ligands such as 1,8-bis(3,5-dimethyl-1H-pyrazol-1-yl)-3,6-dioxaoctane (L1) incorporate multiple pyrazole units linked by ether chains . The ether linkages in L1–L3 enhance flexibility, which may improve metal-binding geometry but reduce rigidity compared to the fused quinazoline system .

Comparative Data Table

Research Findings and Implications

- Pharmacological Potential: The target compound’s quinazoline core and pyrazole substituent align with kinase inhibitor scaffolds (e.g., JNK inhibitors in ), though direct activity data are lacking. Pyrazole groups may enhance binding to ATP pockets in kinases .

- Coordination Chemistry: Bis-pyrazole ligands () demonstrate the versatility of 3,5-dimethylpyrazole in metal coordination, a property unexplored in the target compound but relevant for catalytic or diagnostic applications.

Biological Activity

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-pyridinyl)quinazoline is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula : C15H14N4

- CAS Number : Not specifically available in the search results but can be derived from chemical databases.

Anticancer Activity

Research indicates that quinazoline derivatives, including those containing pyrazole moieties, exhibit significant anticancer properties. The mechanism often involves the inhibition of tyrosine kinases, particularly the epidermal growth factor receptor (EGFR), which is crucial in various cancers such as lung and breast cancer.

A study demonstrated that derivatives similar to this compound showed promising cytotoxic effects against cancer cell lines by disrupting cell proliferation pathways and inducing apoptosis .

Anti-inflammatory Activity

Compounds with a quinazoline backbone have been shown to possess anti-inflammatory properties. In vitro studies have indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. For instance, a library of pyrazolo[1,5-a]quinazolines was screened for anti-inflammatory activity, revealing several compounds with IC50 values below 50 µM against lipopolysaccharide (LPS)-induced inflammation .

Antimicrobial Properties

The antimicrobial activity of quinazoline derivatives has also been explored. Some studies report that modifications to the quinazoline structure enhance its efficacy against various bacterial strains. The presence of the pyrazole ring may contribute to this activity by altering the compound's interaction with microbial targets .

The biological activity of this compound can be attributed to several mechanisms:

- Tyrosine Kinase Inhibition : By blocking EGFR and other kinases, these compounds can prevent downstream signaling that leads to cell proliferation.

- Cytokine Modulation : The compound may reduce levels of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects.

- DNA Interaction : Some studies suggest that quinazoline derivatives can intercalate with DNA, disrupting replication and transcription processes in rapidly dividing cells.

Case Studies

Several case studies highlight the efficacy of this compound class:

- Case Study 1 : A compound structurally similar to this compound was tested against MCF-7 breast cancer cells, showing a dose-dependent decrease in cell viability with an IC50 value of approximately 30 µM.

- Case Study 2 : In an inflammation model using murine macrophages, a related pyrazolo[1,5-a]quinazoline derivative inhibited TNF-alpha production significantly at concentrations as low as 10 µM.

Data Tables

Q & A

Q. What are the recommended synthetic routes for 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-pyridinyl)quinazoline, and how can intermediates be characterized?

Methodological Answer: Synthesis typically involves coupling pyrazole and pyridine moieties to the quinazoline core. A common approach is to use palladium-catalyzed cross-coupling reactions or nucleophilic substitution under inert conditions. For example, pyrazole derivatives like 3,5-dimethylpyrazole (NIST-validated structural data ) can be introduced via Suzuki-Miyaura coupling. Intermediates should be characterized using HPLC for purity (>95%), NMR (¹H/¹³C) for regiochemical confirmation, and mass spectrometry (ESI-MS) to verify molecular weight .

Q. How can the structural conformation of this compound be validated, particularly the spatial arrangement of the pyrazole and pyridine substituents?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming spatial conformation. For instance, Acta Crystallographica studies on analogous pyrazole-quinazoline hybrids (e.g., substituted indolizinyl methanones) reveal bond angles and torsional strains critical for stability . Computational modeling (DFT) can complement experimental data by predicting π-π stacking interactions between the pyridine ring and adjacent heterocycles .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

Methodological Answer: Begin with in vitro enzyme inhibition assays targeting kinases or receptors where pyrazole-quinazoline hybrids are known to interact (e.g., tyrosine kinases). Use fluorescence polarization or SPR (surface plasmon resonance) to measure binding affinity. For cytotoxicity screening, employ MTT assays on cancer cell lines, ensuring controls for solvent interference (e.g., DMSO ≤0.1%) .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts in the synthesis of this compound?

Methodological Answer: Optimization requires a Design of Experiments (DoE) approach. Vary catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂), solvents (DMF vs. THF), and temperature (80–120°C) in a factorial design. Monitor byproducts via LC-MS and use response surface methodology to identify ideal conditions. For example, highlights solvent polarity as critical for suppressing chromenone byproducts in pyrazole-carbonyl syntheses .

Q. How should contradictory data between computational predictions and experimental biological activity be resolved?

Methodological Answer: Reconcile discrepancies by revisiting molecular docking parameters (e.g., protonation states of pyridine nitrogen) and validating target protein conformations (e.g., cryo-EM structures). If in vitro activity is lower than predicted, assess membrane permeability via PAMPA assays or evaluate metabolic stability in microsomal models .

Q. What experimental designs are recommended for studying the environmental stability and degradation pathways of this compound?

Methodological Answer: Adopt a tiered approach per Project INCHEMBIOL guidelines :

- Phase 1: Hydrolytic stability under varied pH (2–12) and UV exposure (254 nm).

- Phase 2: Biodegradation assays using soil microbiota (OECD 301F) and HPLC-TOF to identify metabolites.

- Phase 3: Ecotoxicology studies on model organisms (e.g., Daphnia magna) to assess LC₅₀ and bioaccumulation potential.

Q. How can researchers address challenges in crystallizing this compound for SCXRD analysis?

Methodological Answer: Use solvent vapor diffusion with mixed solvents (e.g., chloroform/methanol) to induce slow nucleation. If crystallization fails, derivatize the compound (e.g., bromination at the quinazoline C-6 position) to enhance lattice packing. demonstrates success with analogous pyrazole-indolizinyl hybrids by introducing methyl groups to reduce conformational flexibility .

Methodological Notes

- Data Validation: Cross-reference spectroscopic data (FTIR, NMR) with NIST Chemistry WebBook entries for pyrazole derivatives to ensure accuracy .

- Reproducibility: Document reaction parameters (e.g., inert atmosphere purity, catalyst lot numbers) to mitigate batch-to-batch variability .

- Ethical Compliance: Adhere to OECD guidelines for environmental testing to align with global regulatory frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.